molecular formula C11H21NO4 B018237 (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester CAS No. 108149-65-1

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

Cat. No. B018237
M. Wt: 231.29 g/mol
InChI Key: DWFOEHLGMZJBAA-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions like carbodiimide-mediated reactions, where N-alkoxycarbonylamino acids react to form oxazolones, which are then converted into oxazolidinediones under certain conditions (Benoiton & Chen, 1981). Another method includes the α-hydroxyallylation of Garner's aldehyde leading to compounds used in the synthesis of bioactive molecules (Lombardo et al., 2006).

Molecular Structure Analysis

The structure of oxazolidine derivatives has been explored in several studies, highlighting their synthesis and potential as intermediates in organic synthesis. For example, a Grignard reaction with phenylmagnesium bromide has been used to produce derivatives like "(4S)-tert-butyl 4-(hydroxydiphenylmethyl)-2,2-dimethyloxazolidine-3-carboxylate" (Gao et al., 2006).

Chemical Reactions and Properties

Oxazolidines participate in various chemical reactions, such as the ene-type reaction with enol ethers, leading to the formation of tert-alkyl amino hydroxy carboxylic acids, a structural feature present in many natural products (Mosey et al., 2008). Additionally, reactions involving oxazolidine compounds can lead to products utilized in high-yield synthesis processes, as demonstrated in the creation of bioactive compounds (Lombardo et al., 2006).

Physical Properties Analysis

The physical properties of oxazolidine derivatives can vary significantly based on their specific structures and substituents. However, detailed analyses specifically focusing on the physical properties of "(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester" are scarce in the literature. Typically, physical properties such as melting points, boiling points, solubility, and crystal structure are determined experimentally.

Chemical Properties Analysis

Chemical properties, such as reactivity with different reagents, stability under various conditions, and acidity/basicity, are essential for understanding the behavior of oxazolidine derivatives in chemical syntheses. For example, the reactivity of oxazolidines with nucleophiles and electrophiles, their role in cycloaddition reactions, and their potential to form stable intermediates in synthetic pathways are crucial for their application in organic synthesis (Mosey et al., 2008).

Safety And Hazards

Tert-butyl esters should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The future directions in the research and application of tert-butyl esters could involve the development of more efficient and environmentally friendly methods for their synthesis . Additionally, their use as masked carboxyl group surrogates in peptide chemical synthesis could be further explored .

properties

IUPAC Name

tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h8,13H,6-7H2,1-5H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFOEHLGMZJBAA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453495
Record name tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester

CAS RN

108149-65-1
Record name tert-Butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-Hydroxymethyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of NaBH4 (2.247 g, 59.08 mmol) and LiCl (2.505 g, 59.08 mmol) in EtOH (42 mL), stirring under nitrogen at 0° C., was added (35) (7.659 g, 29.54 mmol) in THF (30 mL) dropwise. This mixture was allowed to warn to room temperature and continued stirring for 48 hours. The precipitate was filtered and washed with ethanol. The washings were concentrated and extracted with EtOAc. The organic layer was then washed with brine and dried over anhydrous Na2SO4. Column chromatography on SiO2 (1:1 EtOAc/Hexanes) was utilized to purify 6.101 g (89%) of the title compound as a white solid.
Name
Quantity
2.247 g
Type
reactant
Reaction Step One
Name
Quantity
2.505 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
7.659 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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